REACTION_CXSMILES
|
N.C([O:9][CH2:10][CH2:11][C:12]12[O:19][CH2:18][C:15]([CH3:20])([CH2:16][O:17]1)[CH2:14][O:13]2)C1C=CC=CC=1.[Na].[Cl-].[NH4+]>O1CCCC1>[OH:9][CH2:10][CH2:11][C:12]12[O:13][CH2:14][C:15]([CH3:20])([CH2:16][O:17]1)[CH2:18][O:19]2 |f:3.4,^1:20|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
1-(2-Benzyloxyethyl)-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC12OCC(CO1)(CO2)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
tetrahydrofuran was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with ether
|
Type
|
ADDITION
|
Details
|
the resultant solid was added to saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC12OCC(CO1)(CO2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |